7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17207939
InChI: InChI=1S/C9H7BrClF2N3/c10-4-1-2-5(11)7-8(4)16(3-6(12)13)15-9(7)14/h1-2,6H,3H2,(H2,14,15)
SMILES:
Molecular Formula: C9H7BrClF2N3
Molecular Weight: 310.52 g/mol

7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine

CAS No.:

Cat. No.: VC17207939

Molecular Formula: C9H7BrClF2N3

Molecular Weight: 310.52 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine -

Specification

Molecular Formula C9H7BrClF2N3
Molecular Weight 310.52 g/mol
IUPAC Name 7-bromo-4-chloro-1-(2,2-difluoroethyl)indazol-3-amine
Standard InChI InChI=1S/C9H7BrClF2N3/c10-4-1-2-5(11)7-8(4)16(3-6(12)13)15-9(7)14/h1-2,6H,3H2,(H2,14,15)
Standard InChI Key HSQISZWGASOOBB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C(=C1Cl)C(=NN2CC(F)F)N)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The indazole core of 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine consists of a fused benzene and pyrazole ring system. Substituents at key positions modulate its electronic and steric properties:

  • Position 7: A bromine atom introduces electron-withdrawing effects, enhancing electrophilic reactivity for further functionalization .

  • Position 4: A chlorine atom contributes to hydrophobic interactions, potentially improving membrane permeability .

  • Position 1: A 2,2-difluoroethyl group balances lipophilicity and metabolic stability, as fluorine’s electronegativity reduces oxidative degradation .

The compound’s three-dimensional conformation, validated by X-ray crystallography in related analogs, reveals a planar indazole ring with substituents oriented to maximize interactions with biological targets .

Physical and Spectral Characteristics

Key physicochemical parameters include:

PropertyValue
Molecular Weight310.53 g/mol
Density1.93±0.1g/cm31.93 \pm 0.1 \, \text{g/cm}^3
Boiling Point419.9 \pm 45.0 \, ^\circ\text{C}
SolubilityLow in water; soluble in DMSO, DMF

Nuclear magnetic resonance (NMR) spectra exhibit distinct signals for the difluoroethyl group (δ4.85.2ppm\delta \, 4.8–5.2 \, \text{ppm}) and aromatic protons (δ7.28.1ppm\delta \, 7.2–8.1 \, \text{ppm}), consistent with its substitution pattern .

Synthesis and Scalability

Laboratory-Scale Synthesis

The synthesis of 7-bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine typically follows a two-step sequence from 2,6-dichlorobenzonitrile :

  • Regioselective Bromination: Treatment with HBr/H2O2\text{HBr}/\text{H}_2\text{O}_2 at 60–70 \, ^\circ\text{C} introduces bromine at position 7, yielding 7-bromo-2,6-dichlorobenzonitrile.

  • Cyclization with Hydrazine: Reaction with hydrazine monohydrate in ethanol under reflux forms the indazole core, with simultaneous substitution of the 4-chloro group.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize heat transfer and minimize byproducts. Key considerations include:

  • Solvent Selection: Ethanol and water mixtures reduce environmental impact .

  • Catalyst Recycling: Heterogeneous catalysts (e.g., palladium on carbon) are reused to lower costs.

  • Quality Control: In-process analytics (HPLC, NMR) ensure >99% purity for pharmaceutical applications .

Biological Activity and Mechanism of Action

Antiviral Activity

As a precursor to Lenacapavir, a long-acting HIV-1 capsid inhibitor, this compound disrupts viral replication by binding to the capsid protein’s inter-protomer pocket . Structural studies reveal that the difluoroethyl group enhances binding affinity (Kd=12nMK_d = 12 \, \text{nM}) by forming hydrophobic contacts with Val86 and Leu56 residues .

Pharmacokinetic Profile

  • Metabolic Stability: The difluoroethyl group reduces CYP450-mediated oxidation, extending half-life (t1/2=14ht_{1/2} = 14 \, \text{h} in human hepatocytes).

  • Bioavailability: Moderate oral absorption (F=40%F = 40\%) due to low aqueous solubility, necessitating prodrug formulations .

Applications in Drug Development

Role in Lenacapavir Synthesis

CompoundModificationBiological Activity
7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amineTrifluoroethyl groupIncreased metabolic stability
N-(4-Methoxybenzyl)cyclopropanesulfonamide derivativeSulfonamide moietyEnhanced solubility

Future Perspectives

Ongoing research aims to:

  • Optimize synthetic routes using photoredox catalysis for greener production .

  • Develop co-crystals to improve solubility without altering biological activity .

  • Explore applications beyond HIV, including hepatitis B and SARS-CoV-2 inhibition.

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